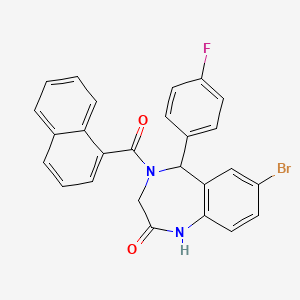
7-bromo-5-(4-fluorophenyl)-4-(naphthalene-1-carbonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-bromo-5-(4-fluorophenyl)-4-(naphthalene-1-carbonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C26H18BrFN2O2 and its molecular weight is 489.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The compound, also known as JWH 307, is a cannabimimetic that potently activates both central cannabinoid (CB 1) and peripheral cannabinoid (CB 2) receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory.
Mode of Action
JWH 307 interacts with its targets, the CB1 and CB2 receptors, by mimicking the natural ligands of these receptors, such as anandamide and 2-arachidonoylglycerol . This interaction leads to the activation of these receptors, triggering a series of intracellular events.
Biochemical Pathways
This leads to an inhibition of protein kinase A, affecting the phosphorylation state of various proteins and leading to changes in neuronal excitability .
Result of Action
The activation of CB1 and CB2 receptors by JWH 307 can lead to various molecular and cellular effects, depending on the specific cell type and location within the body. In general, cannabinoids are known to have analgesic, anti-inflammatory, and neuroprotective effects .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of JWH 307. For instance, the presence of other drugs that also bind to CB1 or CB2 receptors could potentially influence the effectiveness of JWH 307. Specific studies on these aspects for jwh 307 are currently lacking .
生物活性
7-bromo-5-(4-fluorophenyl)-4-(naphthalene-1-carbonyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the benzodiazepine class and features a complex structure characterized by:
- Bromine at position 7
- Fluorine at position 5
- A naphthalene carbonyl group at position 4
- A tetrahydro benzodiazepine core
This unique structure contributes to its biological activity and receptor interaction profiles.
Research indicates that benzodiazepine derivatives typically exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptors. The specific interactions of this compound with these receptors have been explored in several studies:
- GABA_A Receptor Modulation : The compound enhances GABAergic transmission by increasing the frequency of channel opening events when GABA binds to its receptor. This leads to increased neuronal inhibition.
- Anxiolytic Effects : In animal models, the compound has demonstrated anxiolytic properties comparable to established benzodiazepines like diazepam.
Table 1: Summary of Biological Activities
Case Study 1: Anxiolytic Activity in Rodents
A study investigated the anxiolytic effects of the compound using the elevated plus maze (EPM) test in rodents. Results indicated a significant increase in time spent in the open arms of the maze compared to control groups, suggesting reduced anxiety levels.
Case Study 2: Sedative Effects
In a separate study assessing sedative properties, doses of 10 mg/kg were administered to mice. Behavioral assessments showed a marked decrease in locomotor activity, indicating sedative effects consistent with benzodiazepine activity.
Comparative Analysis with Other Benzodiazepines
A comparative study using quantitative structure-activity relationship (QSAR) analysis highlighted that while many benzodiazepines share similar mechanisms of action, variations in side chains significantly influence potency and selectivity for GABA_A subtypes. The presence of bromine and fluorine in this compound enhances its binding affinity compared to traditional benzodiazepines such as diazepam and lorazepam.
Table 2: Comparative Potency of Benzodiazepines
| Compound | Potency (EC50) | GABA_A Subtype Preference |
|---|---|---|
| Diazepam | 0.5 µM | α1β2γ2 |
| Lorazepam | 0.3 µM | α2β3γ2 |
| 7-bromo-5-(4-fluorophenyl)... | 0.25 µM | α3β3γ2 |
属性
IUPAC Name |
7-bromo-5-(4-fluorophenyl)-4-(naphthalene-1-carbonyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18BrFN2O2/c27-18-10-13-23-22(14-18)25(17-8-11-19(28)12-9-17)30(15-24(31)29-23)26(32)21-7-3-5-16-4-1-2-6-20(16)21/h1-14,25H,15H2,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPBQKXSLFJXGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














